1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine hydrochloride
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Overview
Description
1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H21ClN2O2S and a molecular weight of 256.79 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 2-methylpropane-2-sulfonyl group and an amine group at the 4-position, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is a six-membered heterocyclic amine.
Sulfonylation: The piperidine is reacted with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction introduces the sulfonyl group at the 1-position of the piperidine ring.
Amination: The resulting sulfonylated piperidine is then subjected to amination at the 4-position using ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.
Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, forming N-alkylated derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions of sulfonyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-Methylpropane-2-sulfonyl)piperidine: Lacks the amine group at the 4-position, resulting in different chemical reactivity and biological activity.
4-Aminopiperidine: Lacks the sulfonyl group, leading to different interactions with biological targets and different applications.
1-(2-Methylpropane-2-sulfonyl)pyrrolidine:
The uniqueness of this compound lies in its combination of a sulfonyl group and an amine group on a piperidine ring, which imparts distinctive chemical and biological properties.
Properties
IUPAC Name |
1-tert-butylsulfonylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-9(2,3)14(12,13)11-6-4-8(10)5-7-11;/h8H,4-7,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOOGPIQLBTLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)N1CCC(CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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